
Nicotinato de cromo
Descripción general
Descripción
Chromium nicotinate, also known as chromium (III) nicotinate, is a compound formed by the combination of chromium and nicotinic acid (vitamin B3). It is commonly used as a dietary supplement to address chromium deficiencies and to support glucose metabolism. Chromium is an essential trace element that plays a crucial role in the metabolism of carbohydrates, lipids, and proteins by enhancing the action of insulin .
Aplicaciones Científicas De Investigación
Chromium nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other chromium compounds.
Biology: Studied for its role in glucose metabolism and insulin signaling pathways.
Medicine: Used as a dietary supplement to manage chromium deficiencies and support glucose tolerance in individuals with diabetes mellitus type 2
Industry: Employed in the production of nutritional supplements and as an additive in food and feed products.
Mecanismo De Acción
Target of Action
Chromium nicotinate, also known as Chromium(III) nicotinate, primarily targets the insulin receptors in the body . Insulin is a hormone that plays a crucial role in regulating blood glucose levels. Chromium increases insulin binding to cells, increases insulin receptor density, and activates insulin receptor kinase, leading to enhanced insulin sensitivity .
Mode of Action
Chromium nicotinate potentiates insulin signaling cascades. It upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor (IR) . Upon activation by ligands, the intracellular β-subunit of IR autophosphorylates and activates the tyrosine kinase domain of the IR. This is followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) .
Biochemical Pathways
Chromium nicotinate is involved in the metabolism of glucose, insulin, and blood lipids . It plays a role in the insulin-mediated reactions that help maintain normal glucose metabolism and peripheral nerve function . The IR-mediated signaling pathway involves the phosphorylation of multiple intracellular domains and protein kinases, and downstream effector molecules .
Pharmacokinetics
The pharmacokinetics of chromium nicotinate involves its absorption, distribution, metabolism, and excretion (ADME). Chromium nicotinate is rapidly absorbed into the blood and is slowly eliminated after oral administration . This could lead to the accumulation of chromium in vivo . .
Result of Action
The action of chromium nicotinate results in enhanced insulin sensitivity, which helps maintain normal glucose metabolism . In chromium deficiency, intravenous administration of chromium nicotinate results in the normalization of the glucose tolerance curve from the diabetic-like curve typical of chromium deficiency .
Action Environment
The action, efficacy, and stability of chromium nicotinate can be influenced by various environmental factors. For instance, the bioavailability and absorption of chromium can be improved with the presence of niacin (B3) . .
Análisis Bioquímico
Biochemical Properties
Chromium nicotinate plays a crucial role in biochemical reactions, particularly in the metabolism of glucose, insulin, and blood lipids. It is an essential activator of insulin-mediated reactions, helping to maintain normal glucose metabolism and peripheral nerve function . Chromium nicotinate increases insulin binding to cells, enhances insulin receptor density, and activates insulin receptor kinase, leading to improved insulin sensitivity . It interacts with various enzymes and proteins, including phosphatidylinositol 2-kinase (PI3K) and regulatory proteins involved in insulin signal transduction .
Cellular Effects
Chromium nicotinate has significant effects on various types of cells and cellular processes. It influences cell function by regulating insulin signaling pathways, gene expression, and cellular metabolism . In individuals with type 2 diabetes, chromium nicotinate supplementation has been shown to normalize the glucose tolerance curve and improve insulin sensitivity . Additionally, it supports healthy metabolism by aiding in the absorption and distribution of nutrients from food . Chromium nicotinate also exhibits anti-aging effects by reducing oxidative damage and promoting healthy cell function .
Molecular Mechanism
The molecular mechanism of chromium nicotinate involves its role as an essential nutrient in glucose, insulin, and lipid metabolism. Chromium nicotinate potentiates insulin signaling cascades by affecting effector molecules downstream of the insulin receptor . Upon activation by ligands, the intracellular β-subunit of the insulin receptor autophosphorylates and activates the tyrosine kinase domain, followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including PI3K . This enhances insulin sensitivity and promotes glucose uptake by cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chromium nicotinate have been observed to change over time. Chromium nicotinate is generally stable and does not degrade easily . Long-term studies have shown that chromium nicotinate supplementation can lead to sustained improvements in insulin sensitivity and glucose metabolism
Dosage Effects in Animal Models
The effects of chromium nicotinate vary with different dosages in animal models. Studies have shown that chromium nicotinate supplementation at doses of 200-800 μg/day can improve glucose metabolism and lipid profiles in animals . High doses of chromium nicotinate may lead to toxic or adverse effects, including oxidative stress and damage to cellular components . It is important to determine the optimal dosage range to maximize benefits while minimizing potential risks.
Metabolic Pathways
Chromium nicotinate is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes and cofactors such as PI3K and regulatory proteins involved in insulin signal transduction . Chromium nicotinate enhances insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . This leads to improved glucose uptake and utilization by cells, as well as better lipid metabolism .
Transport and Distribution
Chromium nicotinate is transported and distributed within cells and tissues through various mechanisms. Once transported through the cell membrane, chromium (VI) is rapidly reduced to chromium (III), which subsequently binds to macromolecules or conjugates with proteins . Chromium (III) may be bound to transferrin or other plasma proteins, or as complexes such as glucose tolerance factor (GTF) . This facilitates its distribution and accumulation in target tissues, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of chromium nicotinate is crucial for its activity and function. Chromium nicotinate is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in insulin signaling and glucose metabolism . It may also be found in other cellular compartments, such as the nucleus, where it can influence gene expression and other cellular processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium nicotinate can be synthesized by reacting chromic acid with nicotinic acid. The process involves dissolving chromic acid and nicotinic acid in water, adjusting the pH value, and then filtering, washing, and drying the resulting precipitate to obtain chromium nicotinate .
Industrial Production Methods: In industrial settings, chromium nicotinate is produced by combining chromium (III) salts, such as chromic chloride or chromic nitrate, with nicotinic acid in the presence of water and sodium hydroxide. The order of addition and specific conditions may vary, but the general process involves forming a polymeric complex of chromium (III), oxygen-bound nicotinate, hydroxide, and water .
Análisis De Reacciones Químicas
Types of Reactions: Chromium nicotinate undergoes various chemical reactions, including:
Oxidation: Chromium (III) can be oxidized to chromium (VI) under specific conditions.
Reduction: Chromium (VI) can be reduced back to chromium (III) using reducing agents.
Substitution: Ligand exchange reactions where nicotinic acid ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or ascorbic acid.
Substitution: Ligand exchange can occur in the presence of other ligands and appropriate solvents.
Major Products:
Oxidation: Chromium (VI) compounds.
Reduction: Chromium (III) compounds.
Substitution: New chromium complexes with different ligands
Comparación Con Compuestos Similares
Chromium picolinate: Another chromium supplement that combines chromium with picolinic acid.
Chromium chloride: A simple chromium (III) salt used in various applications.
Chromium polynicotinate: A mixture of chromium di- and tri-nicotinate used in nutritional supplements
Uniqueness: Chromium nicotinate is unique due to its combination with nicotinic acid, which enhances its bioavailability and absorption in the body. This makes it more effective in addressing chromium deficiencies and supporting glucose metabolism compared to other chromium compounds .
Propiedades
| Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. | |
Número CAS |
64452-96-6 |
Fórmula molecular |
C18H15CrN3O6 |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
chromium;pyridine-3-carboxylic acid |
InChI |
InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9); |
Clave InChI |
KIGCABNRICVESE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Cr+3] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr] |
| 64452-96-6 | |
Sinónimos |
chromium niacinate chromium nicotinic acid complex Cr-NAC Cr-nicotinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



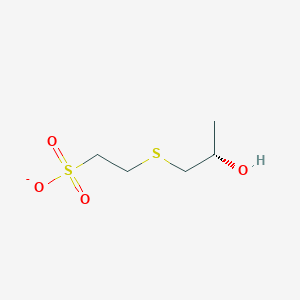
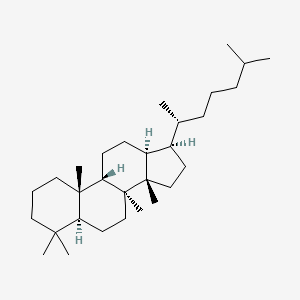
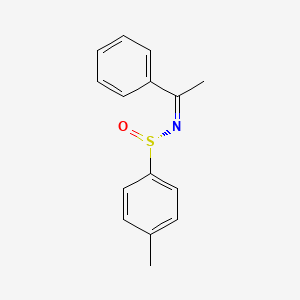
![S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate](/img/structure/B1240871.png)
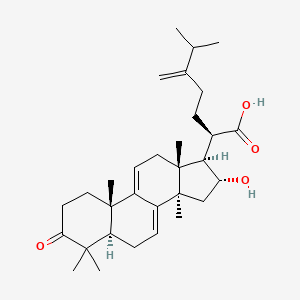
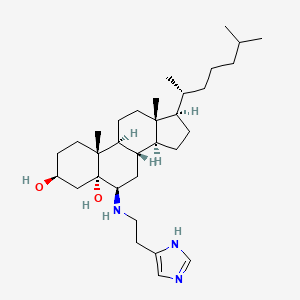
![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
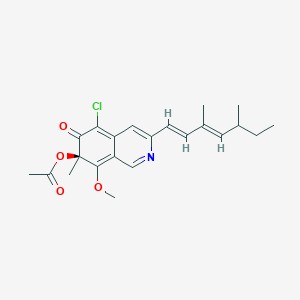
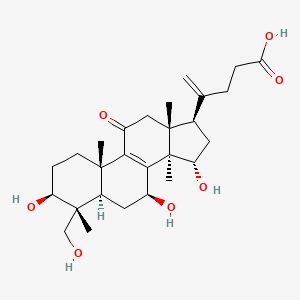
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)
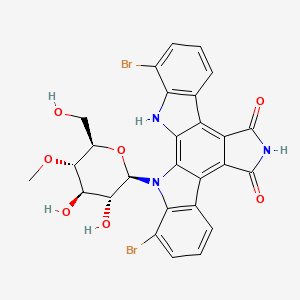
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B1240885.png)
![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)
